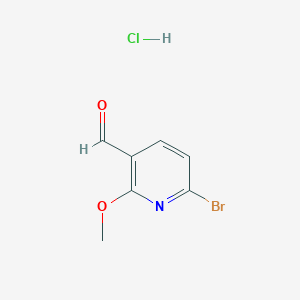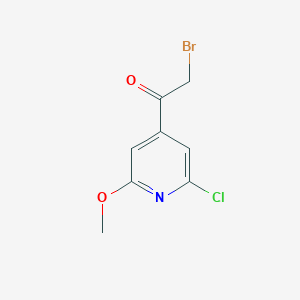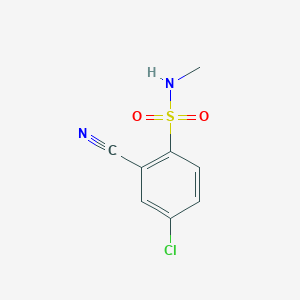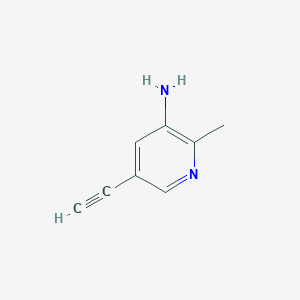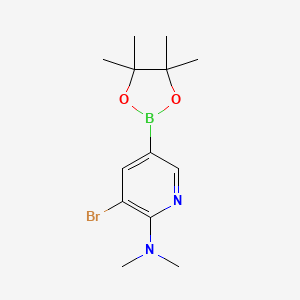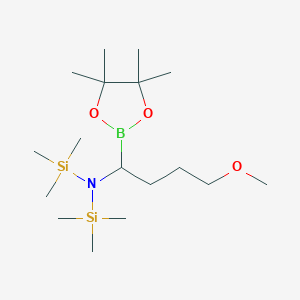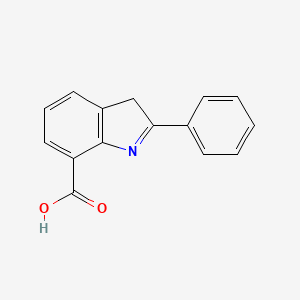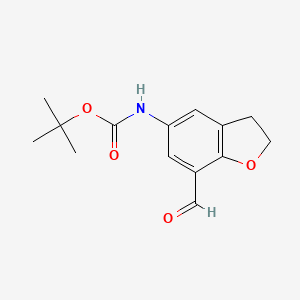
tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Boc anhydride and ethanol, followed by the addition of a formylating agent and a dihydrobenzofuran precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations .
Biology and Medicine: Its structural features make it a valuable scaffold for drug discovery .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the dihydrobenzofuran moiety can enhance binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: Lacks the formyl and dihydrobenzofuran groups, making it less versatile in chemical transformations.
tert-Butyl (2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate: Contains a different heterocyclic moiety, leading to different reactivity and applications.
Uniqueness: tert-Butyl (7-formyl-2,3-dihydrobenzofuran-5-yl)carbamate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl N-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)carbamate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-6-9-4-5-18-12(9)10(7-11)8-16/h6-8H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
OJTUDBUYKIFDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C(=C1)C=O)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)

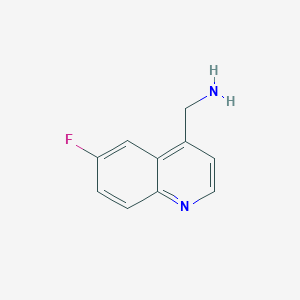

![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)
